molecular formula C14H11N3O2 B1392702 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1243022-01-6

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one

Cat. No. B1392702
M. Wt: 253.26 g/mol
InChI Key: STXRZXASFIXKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound. It is a derivative of pyrido[2,3-b]pyrazin-3(4H)-one . This compound has been designed as an inhibitor of aldose reductase (ALR2), an enzyme that plays a key role in the development of diabetes complications and oxidative stress processes associated with diabetes and other pathologies .


Molecular Structure Analysis

The molecular structure of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one is represented by the formula C14H11N3O2 . More detailed information about its structure can be found in specialized chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one can be found in specialized chemical databases . The compound has the molecular formula C14H11N3O2 .

Scientific Research Applications

  • Natural Product Synthesis : Henrikson et al. (2011) explored the synthesis of natural products, including metabolites with 2-benzylpyridin-4(1H)-one substructures. These compounds, found in fungi such as Aspergillus spp., exhibited weak antifungal activity against several Candida strains and Aspergillus species (Henrikson et al., 2011).

  • Synthesis of Heterocyclic Compounds : Research by El-Taweel (2005) involved synthesizing new quinolizine derivatives from 4-hydroxyquinolines, leading to compounds like 4H-pyrano[2,3-b]pyridine. This study contributes to the development of novel synthetic pathways for heterocyclic compounds (El-Taweel, 2005).

  • Gold Catalysis in Organic Synthesis : Gala et al. (2014) demonstrated the use of gold catalysis in the synthesis of pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines. This research highlights the potential of gold catalysis in creating complex organic molecules (Gala et al., 2014).

  • Cytotoxicity Studies : Zhang et al. (2011) synthesized novel 2-hydrazinylpyrido[2,3-b]pyrazin-3(4H)-one derivatives and evaluated their cytotoxic activities against various cancer cell lines. This highlights the potential application of these compounds in cancer research (Zhang et al., 2011).

  • Pharmaceutical Applications : Sun et al. (2018) synthesized 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives as inhibitors of HIV-1 reverse transcriptase and integrase, showcasing the potential of these compounds in antiviral drug development (Sun et al., 2018).

  • Development of Pyranopyridine Derivatives : Elinson et al. (2018) developed a multicomponent synthesis method for pyrano[3,2-c]pyridine, suggesting applications in biomedicine (Elinson et al., 2018).

  • Synthesis of Pyridones with Phytotoxic Activity : Demuner et al. (2009) synthesized pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one with potential phytotoxic activity, relevant for agricultural research (Demuner et al., 2009).

Future Directions

The future directions of research on 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one could involve further exploration of its inhibitory effect on aldose reductase (ALR2) and its potential applications in the treatment of diabetes complications and oxidative stress processes associated with diabetes and other pathologies .

properties

IUPAC Name

4-benzyl-1H-pyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-13-14(19)17(9-10-5-2-1-3-6-10)12-11(16-13)7-4-8-15-12/h1-8H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXRZXASFIXKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one
Reactant of Route 4
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one
Reactant of Route 5
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one
Reactant of Route 6
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.